molecular formula C8H14O2 B1338243 Ethyl 3-methyl-2-methylenebutanoate CAS No. 68834-46-8

Ethyl 3-methyl-2-methylenebutanoate

Cat. No.: B1338243
CAS No.: 68834-46-8
M. Wt: 142.2 g/mol
InChI Key: SLMXQFJPFDWFNW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methyl-2-methylenebutanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl 2-acetyl-3-methyl-butanoate with lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78°C, followed by the addition of paraformaldehyde . This method ensures high purity and yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure consistency and efficiency. The use of common and inexpensive reagents like ethyl acrylate can replace commercially unavailable intermediates, making the process cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-2-methylenebutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the ester into corresponding acids or other oxidized products.

    Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products Formed

The major products formed from these reactions include various acids, alcohols, and substituted esters, depending on the type of reaction and the reagents used.

Scientific Research Applications

Ethyl 3-methyl-2-methylenebutanoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-2-methylenebutanoate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The methylene group adjacent to the ester can also participate in reactions that modify the compound’s activity and interactions with other molecules.

Comparison with Similar Compounds

Ethyl 3-methyl-2-methylenebutanoate can be compared with similar compounds such as methyl 3,3-dimethyl-2-methylenebutanoate . While both compounds share similar structural features, this compound is unique due to its specific ester group and the presence of a methylene group adjacent to the ester. This structural uniqueness contributes to its distinct chemical and biological properties.

List of Similar Compounds

This compound stands out due to its specific structure and the resulting chemical reactivity and applications.

Properties

IUPAC Name

ethyl 3-methyl-2-methylidenebutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-5-10-8(9)7(4)6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMXQFJPFDWFNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60475073
Record name Butanoic acid, 3-methyl-2-methylene-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68834-46-8
Record name Butanoic acid, 3-methyl-2-methylene-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60475073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-methyl-2-methylenebutanoate
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